Cas no 2411271-01-5 (tert-butyl 4-(2-chloroacetamido)methyl-4-fluoropiperidine-1-carboxylate)

Tert-butyl 4-(2-chloroacetamido)methyl-4-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative featuring a chloroacetamido side chain and a Boc-protected amine. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its reactive chloroacetamido group enables further functionalization. The Boc-protecting group enhances stability during synthetic manipulations, while the fluorinated core contributes to potential bioactivity. Its well-defined structure and high purity make it suitable for applications in medicinal chemistry, including the development of enzyme inhibitors or receptor modulators. The compound’s balanced reactivity and stability facilitate its use in multi-step synthetic routes, offering a reliable building block for complex molecule construction.
tert-butyl 4-(2-chloroacetamido)methyl-4-fluoropiperidine-1-carboxylate structure
2411271-01-5 structure
Product Name:tert-butyl 4-(2-chloroacetamido)methyl-4-fluoropiperidine-1-carboxylate
CAS No:2411271-01-5
MF:C13H22ClFN2O3
MW:308.776786327362
CID:5378204
PubChem ID:146102487
Update Time:2025-10-31

tert-butyl 4-(2-chloroacetamido)methyl-4-fluoropiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,1-Dimethylethyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoro-1-piperidinecarboxylate
    • tert-butyl 4-(2-chloroacetamido)methyl-4-fluoropiperidine-1-carboxylate
    • Inchi: 1S/C13H22ClFN2O3/c1-12(2,3)20-11(19)17-6-4-13(15,5-7-17)9-16-10(18)8-14/h4-9H2,1-3H3,(H,16,18)
    • InChI Key: DWKADYCEUKADMY-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCC(CNC(CCl)=O)(F)CC1

Experimental Properties

  • Density: 1.20±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 437.5±40.0 °C(Predicted)
  • pka: 14.07±0.46(Predicted)

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Additional information on tert-butyl 4-(2-chloroacetamido)methyl-4-fluoropiperidine-1-carboxylate

Introduction to Tert-butyl 4-(2-chloroacetamido)methyl-4-fluoropiperidine-1-carboxylate (CAS No. 2411271-01-5)

Tert-butyl 4-(2-chloroacetamido)methyl-4-fluoropiperidine-1-carboxylate, with the CAS number 2411271-01-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit potential therapeutic applications, particularly in the development of novel drugs targeting various biological pathways. The structural features of this molecule, including its tert-butyl group, 4-fluoropiperidine core, and 2-chloroacetamido moiety, contribute to its unique chemical properties and biological activities.

The synthesis and characterization of Tert-butyl 4-(2-chloroacetamido)methyl-4-fluoropiperidine-1-carboxylate have been extensively studied in recent years. The introduction of the fluorine atom at the 4-position of the piperidine ring enhances the metabolic stability and binding affinity of the molecule, making it an attractive candidate for drug development. Additionally, the presence of the tert-butyl group provides steric hindrance, which can influence the molecule's interactions with biological targets.

In recent years, there has been a growing interest in fluorinated piperidine derivatives due to their promising pharmacological properties. These compounds have been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer effects. The< strong>fluoropiperidine scaffold is particularly valuable in medicinal chemistry because it can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, fluorine atoms can improve lipophilicity and reduce metabolic degradation, thereby enhancing drug bioavailability.

The< strong>2-chloroacetamido group in Tert-butyl 4-(2-chloroacetamido)methyl-4-fluoropiperidine-1-carboxylate plays a crucial role in determining its reactivity and biological function. This moiety can participate in hydrogen bonding interactions with biological targets, thereby influencing the compound's binding affinity and selectivity. Furthermore, the< strong>chloroacetamido group can be further functionalized to introduce additional pharmacophores or modify existing ones, providing a versatile platform for drug discovery.

The< strong>tert-butyl group at the carboxylate position not only contributes to the steric environment of the molecule but also serves as a handle for further chemical modifications. This allows for the attachment of other functional groups or biomolecules, enabling the development of conjugates with enhanced targeting capabilities. Such modifications are particularly relevant in the context of antibody-drug conjugates (ADCs) and other targeted therapies.

In recent studies, Tert-butyl 4-(2-chloroacetamido)methyl-4-fluoropiperidine-1-carboxylate has been investigated for its potential role in modulating neurological pathways. The< strong>piperidine core is known to interact with various neurotransmitter systems, making it a valuable scaffold for developing treatments for neurological disorders such as depression, anxiety, and neurodegenerative diseases. The combination of< strong>fluorine,< strong>chloroacetamido, and< strong>tert-butyl substituents may enhance binding to specific receptors or enzymes involved in these pathways.

The compound's structural features also make it an interesting candidate for developing inhibitors of enzyme targets relevant to cancer therapy. For example, fluorinated piperidine derivatives have been shown to inhibit kinases and other enzymes involved in tumor growth and progression. The< strong>fluorine-containing piperidine moiety can improve binding affinity by modulating hydrophobic interactions and reducing metabolic degradation.

In addition to its potential therapeutic applications, Tert-butyl 4-(2-chloroacetamido)methyl-4-fluoropiperidine-1-carboxylate has been explored as a building block for more complex molecules. Its versatile structure allows for modifications at multiple positions, enabling chemists to design novel analogs with tailored properties. This flexibility is particularly valuable in high-throughput screening campaigns aimed at identifying lead compounds for drug development.

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include nucleophilic substitution reactions to introduce the< strong>piperidine,< strong[chloroacetamido]moiety, and subsequent functionalization to incorporate the desired substituents. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to achieve selective modifications. The final product is characterized using spectroscopic methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity. These analytical techniques provide detailed information about the molecular structure, including connectivity, atom types, and spatial arrangements. They are essential for ensuring that the compound meets the required specifications for further studies. The synthesis process also involves careful consideration of reaction conditions, solvent selection, and purification techniques to minimize side reactions and maximize yield. These factors are critical for producing high-quality material for downstream applications. In conclusion, Tert-butyl 4-(2-chloroacetamido)methyl-4-fluoropiperidine-1-carboxylate (CAS No. 2411271-01-5) is a structurally complex and functionally versatile compound with significant potential in pharmaceutical research. Its unique combination of substituents, including< strong[tert-butyl],

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